N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The presence of a fluorophenyl group could potentially enhance these properties.
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The fluorophenyl group is a phenyl ring with a fluorine atom attached, which can affect the electronic properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring is known to be relatively stable, but can participate in various reactions depending on the substituents present .Scientific Research Applications
Potential as Anti-inflammatory and Anticancer Agent
The synthesis and characterization of celecoxib derivatives, including compounds structurally related to N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide, have shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting its potential development into a therapeutic agent (Ş. Küçükgüzel et al., 2013).
Anticancer Potential
Aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effects on several cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. Some compounds showed superior potency to 5-fluorouracil, indicating their potential as lead compounds in anticancer therapy (Chia-Ying Tsai et al., 2016).
Enzyme Inhibition for Antitumor Activity
New benzenesulfonamide derivatives have demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors, indicating their relevance for further anti-tumor activity studies. Certain derivatives showed significant inhibition of human cytosolic isoforms, suggesting a route for developing novel anticancer therapies (H. Gul et al., 2016).
High-Affinity Inhibitors for Neurological Studies
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, offering insights into their potential for investigating neurological disorders and pathophysiological roles of the kynurenine pathway (S. Röver et al., 1997).
Selective Inhibitors for Anticancer Drug Development
Studies on 4-[3-(aryl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-yl]benzensulfonamides have revealed compounds with significant cytotoxic/anticancer and CA inhibitory effects, identifying leader compounds with high Potency-Selectivity Expression (PSE) values. These findings underscore the compounds' potential in developing new anticancer drug candidates, specifically as selective inhibitors of human carbonic anhydrase isoenzymes (H. Gul et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S2/c1-13-10-15(3)19(11-14(13)2)27(24,25)22-9-8-18-12-26-20(23-18)16-4-6-17(21)7-5-16/h4-7,10-12,22H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFZZOBILGDIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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